3-Cyclopropyl-2-fluoro-prop-2-enoic acid
Description
Properties
Molecular Formula |
C6H7FO2 |
|---|---|
Molecular Weight |
130.12 g/mol |
IUPAC Name |
3-cyclopropyl-2-fluoroprop-2-enoic acid |
InChI |
InChI=1S/C6H7FO2/c7-5(6(8)9)3-4-1-2-4/h3-4H,1-2H2,(H,8,9) |
InChI Key |
DNMPLTOFLDHJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C=C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Fluorinated Acrylate
- Substrate : 2-Fluoroacrylic acid derivatives (e.g., methyl 2-fluoroacrylate).
- Cyclopropanation Reagents : Trimethylsulfoxonium iodide (TMSI) or dimethylsulfoxonium methylide in the presence of a base (e.g., NaH or NaOH).
- Mechanism : Reaction of the acrylate with a sulfur ylide generates a cyclopropane ring via a [2+1] cycloaddition.
Example :
- Reaction : Methyl 2-fluoroacrylate + TMSI/NaH → Methyl 3-cyclopropyl-2-fluoro-prop-2-enoate.
- Hydrolysis : Saponification with NaOH yields the carboxylic acid.
Data Table 1 : Cyclopropanation Conditions and Yields
| Substrate | Reagent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 2-fluoroacrylate | TMSI | NaH | DMSO | 70–85 | |
| Ethyl 2-fluoroacrylate | TMSI | NaOH | THF | 65–75 |
Fluorination of Cyclopropane-Containing Precursors
This approach involves introducing fluorine into a preformed cyclopropane scaffold.
Step 1: Cyclopropanation of Acrylic Acid
- Substrate : Acrylic acid derivatives (e.g., acrylic acid esters).
- Cyclopropanation : Using Simmons-Smith reagent (CH₂I₂/Zn/Cu) or zinc carbenoids.
- Fluorination : Subsequent electrophilic fluorination (e.g., using Selectfluor®) or nucleophilic substitution.
Example :
- Cyclopropanation : Ethyl acrylate + CH₂I₂/Zn → Ethyl 3-cyclopropylprop-2-enoate.
- Fluorination : Reaction with 2-fluoro-2-oxoethyl triflate → 3-Cyclopropyl-2-fluoro-prop-2-enoic acid.
Data Table 2 : Fluorination Methods
| Precursor | Fluorinating Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 3-cyclopropylprop-2-enoate | Selectfluor® | CH₃CN, 0°C to RT | 60–70 | |
| 3-Cyclopropylprop-2-enol | DAST | CH₂Cl₂, −78°C | 55–65 |
Biocatalytic Cyclopropanation
Engineered myoglobin catalysts enable stereoselective cyclopropanation of fluorinated alkenes.
Step 1: Substrate Preparation
- Substrate : 2-Fluoro-3-cyclopropylprop-2-enal or analogous alkenes.
- Biocatalyst : Engineered myoglobin variants (e.g., P411Cys/Thr268Gly).
- Reaction : Cyclopropanation with ethyl diazoacetate under mild conditions.
Example :
- Substrate : 2-Fluoro-3-cyclopropylprop-2-enal.
- Cyclopropanation : Ethyl diazoacetate + Myoglobin → Ethyl 3-cyclopropyl-2-fluoro-prop-2-enoate.
- Hydrolysis : NaOH → Target acid.
Data Table 3 : Biocatalytic Yields and Selectivity
| Substrate | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| 2-Fluoro-3-cyclopropylprop-2-enal | Myoglobin variant | 85–90 | >95 |
Sulfur Ylide-Mediated Cyclopropanation
This method uses sulfur ylides for [2+1] cycloaddition.
Step 1: Ylide Generation
- Reagent : Trimethylsulfoxonium iodide (TMSI) or dimethylsulfoxonium methylide.
- Base : NaH or NaOH.
- Substrate : 2-Fluoroacrylic acid derivatives.
Example :
- Reaction : Methyl 2-fluoroacrylate + TMSI/NaH → Methyl 3-cyclopropyl-2-fluoro-prop-2-enoate.
- Hydrolysis : Saponification yields the acid.
Data Table 4 : Ylide-Catalyzed Cyclopropanation
| Substrate | Ylide | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 2-fluoroacrylate | TMSI | NaH | 75–80 | |
| Ethyl 2-fluoroacrylate | Dimethylsulfoxonium | NaOH | 70–75 |
Rhodium-Catalyzed Cyclopropanation
Rhodium complexes enable asymmetric cyclopropanation of fluorinated alkenes.
Step 1: Substrate Preparation
- Substrate : 2-Fluoro-3-cyclopropylprop-2-enal or analogs.
- Catalyst : Rh₂((S)-BTPCP)₄ or Rh₂((S)-TCPTTL)₄.
- Reagent : Donor–acceptor diazo compounds (e.g., ethyl diazoacetate).
Example :
- Reaction : 2-Fluoro-3-cyclopropylprop-2-enal + Ethyl diazoacetate → Ethyl 3-cyclopropyl-2-fluoro-prop-2-enoate.
- Hydrolysis : NaOH → Target acid.
Data Table 5 : Rhodium-Catalyzed Yields
| Substrate | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| 2-Fluoro-3-cyclopropylprop-2-enal | Rh₂((S)-BTPCP)₄ | 80–85 | >90 |
Reductive Cyclopropanation with Fluorinated Reagents
This method employs fluorinated carbenoids for cyclopropane formation.
Step 1: Reagent Preparation
- Reagent : Fluorinated zinc carbenoids (e.g., CF₂H-Zn-I).
- Substrate : Acrylic acid derivatives.
Example :
- Reaction : Ethyl acrylate + CF₂H-Zn-I → Ethyl 3-(difluoromethyl)cyclopropylprop-2-enoate.
- Fluorination : Further functionalization to introduce the fluorine atom.
Data Table 6 : Reductive Cyclopropanation
| Substrate | Reagent | Yield (%) | Reference |
|---|---|---|---|
| Ethyl acrylate | CF₂H-Zn-I | 65–70 |
Synthetic Challenges and Optimization
Key challenges include:
- Stereocontrol : Achieving high enantiomeric excess (ee) in asymmetric methods.
- Functional Group Compatibility : Fluorine’s electron-withdrawing effect may hinder reactions.
- Reagent Safety : Avoiding hazardous reagents like diazomethane.
Solutions :
- Catalyst Design : Use chiral Rh or Cu catalysts for stereocontrol.
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.
Industrial and Medicinal Relevance
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-2-fluoroprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the propenoic acid backbone can be reduced to yield saturated compounds.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or under acidic conditions.
Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as or under basic conditions.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of cyclopropylpropanoic acid derivatives.
Substitution: Formation of amino or thio-substituted propenoic acids.
Scientific Research Applications
3-Cyclopropyl-2-fluoroprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s electrophilicity , making it more reactive towards nucleophiles. This reactivity can be exploited in various biochemical pathways, where the compound may act as an inhibitor or modulator of enzyme activity. The cyclopropyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Molecular Structure and Substituent Analysis
The following table summarizes key structural features and molecular properties of 3-cyclopropyl-2-fluoro-prop-2-enoic acid and two related compounds:
Structural Insights :
- Target Compound: The α,β-unsaturated system conjugated with fluorine and cyclopropyl groups likely exhibits enhanced acidity (lower pKa) compared to non-fluorinated propenoic acids.
- Aromatic Analog () : The phenyl and bulky isobutoxy groups increase molecular weight and hydrophobicity, reducing aqueous solubility compared to the cyclopropyl-containing target compound.
Acidity and Electronic Effects
- Fluorine Impact: The electron-withdrawing fluorine atom in the target compound stabilizes the deprotonated carboxylate form, lowering its pKa (estimated ~2.5–3.0) relative to unsubstituted propenoic acid (pKa ~4.3). This effect is less pronounced in the dichlorophenyl acetic acid derivative (), where chlorine atoms on the aromatic ring exert weaker inductive effects .
- Cyclopropyl Contribution : The cyclopropyl group’s ring strain introduces partial conjugation with the double bond, further polarizing the carboxylic acid group. This contrasts with the phenyl group in , where resonance effects dominate.
Reactivity and Stability
- α,β-Unsaturation : The target compound’s conjugated double bond facilitates reactions such as Michael additions or Diels-Alder cycloadditions, similar to other α,β-unsaturated acids. The fluorine atom may direct regioselectivity in these reactions .
- Ring Strain : The cyclopropyl group’s strain increases susceptibility to ring-opening under acidic or oxidative conditions, a feature absent in the more stable aromatic analogs ().
Crystallography and Hydrogen Bonding
Hydrogen-bonding patterns inferred from suggest that the target compound’s carboxylic acid group forms strong O–H···O interactions in the solid state. In contrast, the dichlorophenyl acetic acid derivative () may exhibit N–H···Cl and Cl···Cl interactions due to its amino and chlorine substituents, leading to distinct crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
